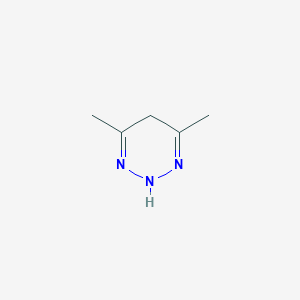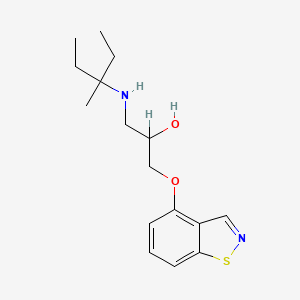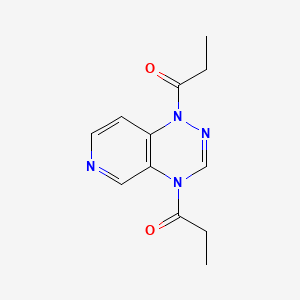
7-Fluoro-10-methyl-2-nitro-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-10-methyl-2-nitro-10H-phenothiazine is a heterocyclic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse biological activities and have been extensively studied for their pharmacological properties. This particular compound is characterized by the presence of a fluorine atom at the 7th position, a methyl group at the 10th position, and a nitro group at the 2nd position on the phenothiazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-10-methyl-2-nitro-10H-phenothiazine typically involves the Smiles rearrangement. This method includes the reaction of 2-aminobenzenethiols with O-halonitrobenzenes. The reaction conditions often involve the use of sodium ethoxide in ethanol, followed by refluxing the mixture .
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to ensure higher yields and purity. This can involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: this compound-5,5-dioxide (sulfone).
Reduction: 7-Fluoro-10-methyl-2-amino-10H-phenothiazine.
Scientific Research Applications
7-Fluoro-10-methyl-2-nitro-10H-phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various derivatives with potential pharmacological activities.
Biology: Studied for its antimicrobial properties against a variety of bacterial and fungal strains.
Medicine: Investigated for its potential use as an antipsychotic, anti-inflammatory, and anticancer agent.
Industry: Employed in the development of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism of action of 7-Fluoro-10-methyl-2-nitro-10H-phenothiazine involves its interaction with various molecular targets:
Comparison with Similar Compounds
10H-phenothiazine: The parent compound without the fluorine, methyl, and nitro substitutions.
7-Fluoro-10H-phenothiazine: Lacks the nitro and methyl groups.
10-Methyl-2-nitro-10H-phenothiazine: Lacks the fluorine substitution.
Uniqueness: 7-Fluoro-10-methyl-2-nitro-10H-phenothiazine is unique due to the combined presence of the fluorine, methyl, and nitro groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the nitro group contributes to its antimicrobial activity .
Properties
CAS No. |
79226-45-2 |
|---|---|
Molecular Formula |
C13H9FN2O2S |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
7-fluoro-10-methyl-2-nitrophenothiazine |
InChI |
InChI=1S/C13H9FN2O2S/c1-15-10-4-2-8(14)6-13(10)19-12-5-3-9(16(17)18)7-11(12)15/h2-7H,1H3 |
InChI Key |
WMAJRBLGUJUFGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC3=C1C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-Methylphenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14434277.png)
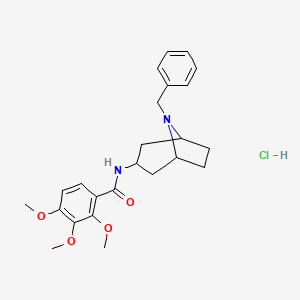


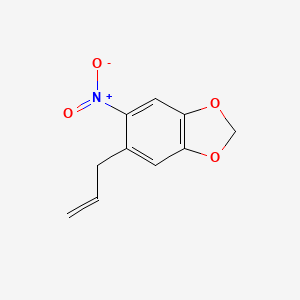



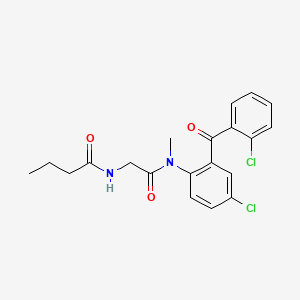

![[(2-Methylpropyl)amino]methanol](/img/structure/B14434352.png)
